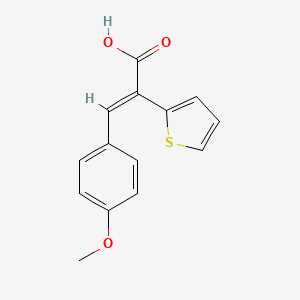

(2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid

Description

(2Z)-3-(4-Methoxyphenyl)-2-thien-2-ylacrylic acid (IUPAC name: (2Z)-3-(4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enoic acid) is a substituted acrylic acid derivative characterized by a Z-configuration double bond, a 4-methoxyphenyl group at position 3, and a thiophen-2-yl substituent at position 2. Its molecular formula is C₁₄H₁₂O₃S (MW: 260.30 g/mol). The thiophene ring introduces sulfur-based conjugation, while the methoxy group enhances lipophilicity and modulates electronic effects .

Properties

Molecular Formula |

C14H12O3S |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

(Z)-3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16)/b12-9+ |

InChI Key |

MEIFYXYZGUQOKP-FMIVXFBMSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C2=CC=CS2)/C(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and thiophene-2-carboxylic acid.

Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-methoxybenzaldehyde and thiophene-2-carboxylic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol.

Purification: The resulting product is purified using recrystallization techniques to obtain the desired (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid.

Industrial Production Methods

While specific industrial production methods for (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid exhibits notable anti-inflammatory and anticancer properties. The presence of the thienyl and methoxy groups enhances its ability to interact with proteins involved in inflammatory pathways, suggesting potential therapeutic applications in treating diseases related to inflammation and cancer .

Potential Therapeutic Uses

- Anti-inflammatory Applications : The compound has been studied for its ability to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid can inhibit the proliferation of various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Study 1: Anticancer Activity

A study conducted on the anticancer activity of (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid demonstrated significant inhibition of cell growth in several cancer cell lines, including:

| Cell Line | Inhibition Percentage |

|---|---|

| MOLT-4 | 62.05% |

| RPMI-8226 | 60.11% |

| UO-31 | 52.30% |

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Effects

In another study, (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid was tested for its anti-inflammatory effects using animal models of inflammation. The results indicated a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Analysis and Structural Features

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

*Estimated based on analogous thiophene-containing acids.

Electronic and Physicochemical Properties

- Acidity : The hydroxy-substituted analog (pKa ~2.45) is more acidic than the thienyl variant (~2.8) due to the electron-withdrawing hydroxy group stabilizing the conjugate base. The fluoro analog (pKa ~2.45) exhibits similar acidity due to fluorine’s electronegativity .

- Solubility : Thienyl and methoxyphenyl groups increase lipophilicity, reducing water solubility compared to hydroxy- or carboxy-substituted analogs. The disulfide-containing derivative (from ) may exhibit unique solubility due to its polar disulfide bridge .

Biological Activity

(2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid, a derivative of 3-phenylacrylic acid, has garnered attention for its potential biological activities. This compound, characterized by its unique thienyl and methoxyphenyl substituents, presents a promising avenue for research in medicinal chemistry, particularly concerning its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid is with a molecular weight of 178.19 g/mol. The compound features a conjugated double bond system that is critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of 3-phenylacrylic acid, including (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, Xiao et al. (2008) reported that compounds related to this structure displayed potent cytotoxic effects against human cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it possesses activity against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways. For example, derivatives similar to (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid have been noted for their antifungal activity against Candida species and antibacterial effects against Gram-positive bacteria .

Case Studies

- Cytotoxicity Assays : In one study, the compound was subjected to MTT assays across multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong cytotoxic potential .

- Mechanistic Studies : Further investigations into the mechanism of action highlighted the role of oxidative stress in mediating apoptosis in cancer cells treated with (2Z)-3-(4-methoxyphenyl)-2-thien-2-ylacrylic acid .

- Antimicrobial Testing : A series of agar diffusion tests demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .

Data Summary

| Biological Activity | Effect | IC50 Values (µM) | Target Pathway |

|---|---|---|---|

| Anticancer | Cytotoxicity | 5 - 15 | Apoptosis induction |

| Antimicrobial | Bactericidal | N/A | Cell membrane disruption |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.